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Part 1: Executive Summary & Chemical Identity
CAS 1213547-46-6, chemically identified as (S)-2-Amino-2-(4-fluoro-3-
methoxyphenyl)ethan-1-ol, is a high-value chiral building block used primarily in the synthesis

of small molecule active pharmaceutical ingredients (APIs). Belonging to the class of

phenylglycinols, this compound serves as a critical chiral scaffold for introducing specific

stereochemistry into kinase inhibitors and other targeted therapies.

Its structural uniqueness lies in the 4-fluoro-3-methoxy substitution pattern on the phenyl ring, a

motif frequently employed in medicinal chemistry to enhance metabolic stability (via fluorine)
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and optimize lipophilicity (via methoxy).[1] As a chiral intermediate, the control of its

enantiomeric purity is the paramount quality attribute, directly influencing the efficacy and

safety of the final drug product.

Table 1: Chemical Identity & Physicochemical Properties
Property Specification

IUPAC Name
(2S)-2-amino-2-(4-fluoro-3-

methoxyphenyl)ethanol

CAS Number 1213547-46-6

Molecular Formula C9H12FNO2

Molecular Weight 185.20 g/mol

Chirality S-Enantiomer

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in water

pKa (Calculated) ~9.2 (Amine), ~14.5 (Alcohol)

Hygroscopicity
Moderate (Amino alcohols tend to absorb

atmospheric moisture)

Part 2: Spectroscopic Characterization (Identity)
Establishing the structural identity of CAS 1213547-46-6 requires a multi-modal approach. The

presence of the fluorine atom provides a unique handle for 19F-NMR, offering a rapid purity

check orthogonal to standard proton NMR.

1. Nuclear Magnetic Resonance (NMR)
Protocol: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d6.

Why DMSO-d6? Chiral amino alcohols often exhibit hydrogen bonding. DMSO disrupts

these intermolecular bonds, sharpening the signals for the labile -OH and -NH2 protons,

which are often broad or invisible in CDCl3.
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Key Diagnostic Signals (1H NMR, 400 MHz, DMSO-d6):

δ 6.90 – 7.20 (m, 3H): Aromatic protons. The splitting pattern is complex due to F-H

coupling.

δ 4.80 (t, 1H): Hydroxyl (-OH) proton.

δ 3.85 (s, 3H): Methoxy (-OCH3) group singlet.

δ 3.80 (m, 1H): Chiral methine (CH-NH2) proton.

δ 3.30 – 3.50 (m, 2H): Methylene (-CH2-OH) protons.

19F NMR (376 MHz, DMSO-d6):

δ -135 to -140 ppm: Single signal corresponding to the aromatic fluorine. The absence of

secondary fluorine peaks is a quick indicator of regio-isomeric purity.

2. Mass Spectrometry (ESI-MS)
Method: Direct infusion or LC-MS (Positive Mode).

Expected Ion: [M+H]+ = 186.2 m/z.

Fragmentation Logic: High collision energy often results in the loss of the hydroxymethyl

group [M - CH2OH]+ or ammonia [M - NH3]+, confirming the amino-alcohol backbone.

Part 3: Chromatographic Purity & Chiral Resolution
For a chiral intermediate, "Purity" has two distinct dimensions: Chemical Purity (absence of

side products) and Enantiomeric Purity (absence of the R-isomer).

Diagram 1: Analytical Workflow Logic
This diagram illustrates the decision process for characterizing the material.
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Caption: Parallel workflow for establishing both chemical and enantiomeric integrity of the

intermediate.

1. Achiral HPLC (Chemical Purity)
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

Rationale: TFA is used to protonate the amine, preventing peak tailing caused by interaction

with residual silanols on the silica backbone.

2. Chiral HPLC (Enantiomeric Purity)
This is the critical quality attribute (CQA). The S-isomer must be distinguished from the R-

isomer.
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Column: Daicel Chiralpak AD-H or IC (Amylose-based).

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Temperature: 25°C.

Rationale: The basic additive (Diethylamine) is mandatory to suppress the ionization of the

primary amine, ensuring sharp peaks and proper chiral recognition by the column stationary

phase.

Part 4: Biological Context & Handling
While CAS 1213547-46-6 is an intermediate, its handling directly impacts the biological efficacy

of the downstream API.

Mechanism of Downstream Utility
This molecule is a "warhead" precursor. The 4-fluoro-3-methoxy motif is designed to bind into

hydrophobic pockets of enzymes (e.g., Kinases like EGFR or ALK), while the amino-ethanol tail

serves as a linker or a hydrogen-bonding anchor.

Safety Warning: As a fluorinated aniline derivative, it should be treated as a potential irritant

and sensitizer. Use full PPE (gloves, goggles, fume hood).

Diagram 2: Synthesis & Utility Logic
Visualizing where this molecule fits in the drug development lifecycle.
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Caption: The critical role of CAS 1213547-46-6 as a chiral linchpin in API synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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